4-methoxy-N-[2-[1-(3-phenylprop-2-ynoyl)piperidin-4-yl]pyrazol-3-yl]benzamide
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Overview
Description
4-methoxy-N-[2-[1-(3-phenylprop-2-ynoyl)piperidin-4-yl]pyrazol-3-yl]benzamide is a complex organic compound with a unique structure that includes a methoxy group, a phenylprop-2-ynoyl group, a piperidinyl group, and a pyrazolyl group
Preparation Methods
The synthesis of 4-methoxy-N-[2-[1-(3-phenylprop-2-ynoyl)piperidin-4-yl]pyrazol-3-yl]benzamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core structures, which are then linked together through a series of reactions. Common reagents used in these reactions include hydrazine derivatives, acyl chlorides, and various catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The phenylprop-2-ynoyl group can be reduced to form a phenylpropyl group.
Substitution: The piperidinyl group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .
Scientific Research Applications
4-methoxy-N-[2-[1-(3-phenylprop-2-ynoyl)piperidin-4-yl]pyrazol-3-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-methoxy-N-[2-[1-(3-phenylprop-2-ynoyl)piperidin-4-yl]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and receptors, leading to a reduction in inflammation and cell proliferation. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with the STAT3 signaling pathway .
Comparison with Similar Compounds
Similar compounds to 4-methoxy-N-[2-[1-(3-phenylprop-2-ynoyl)piperidin-4-yl]pyrazol-3-yl]benzamide include:
4-methoxy-N-[2-[1-(3-phenylprop-2-enoyl)piperidin-4-yl]pyrazol-3-yl]benzamide: This compound has a similar structure but with a phenylprop-2-enoyl group instead of a phenylprop-2-ynoyl group.
This compound derivatives: Various derivatives of this compound have been synthesized to explore their potential biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-methoxy-N-[2-[1-(3-phenylprop-2-ynoyl)piperidin-4-yl]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-32-22-10-8-20(9-11-22)25(31)27-23-13-16-26-29(23)21-14-17-28(18-15-21)24(30)12-7-19-5-3-2-4-6-19/h2-6,8-11,13,16,21H,14-15,17-18H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEZTJZPJGVIHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=NN2C3CCN(CC3)C(=O)C#CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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